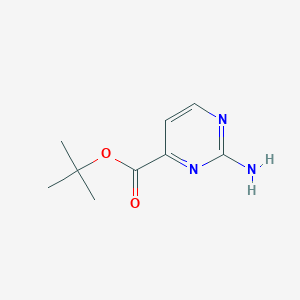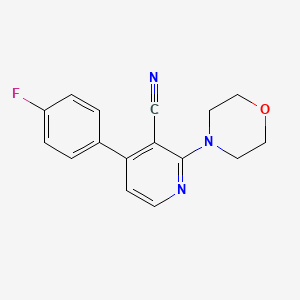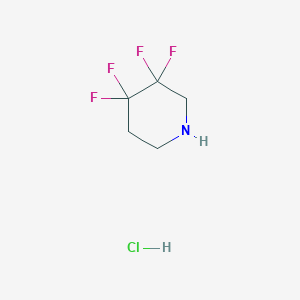![molecular formula C14H16FN3O2 B3013909 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1092277-64-9](/img/structure/B3013909.png)
3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione, which is a class of compounds that have been studied for their potential pharmacological properties, particularly as anticonvulsant agents. The incorporation of a fluorobenzyl group into the spirohydantoin framework is of interest due to the influence of fluorine atoms on the biological activity of pharmaceutical compounds .
Synthesis Analysis
The synthesis of related spirohydantoin derivatives involves various chemical reactions, including the Strecker reaction for the formation of N-alkoxyalkylpiperidine hydantoins . The synthesis of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, which are structurally similar to the compound , has been achieved and characterized by spectroscopic methods such as UV-Vis, FT-IR, 1H NMR, and 13C NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of spirohydantoins has been elucidated using single-crystal X-ray diffraction, revealing that these compounds crystallize in the triclinic P-1 space group with two independent molecules in the asymmetric unit. The cyclopentane ring within the spirohydantoin structure adopts an envelope conformation, and the crystal packing is stabilized by hydrogen bonds and various other intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of spirohydantoins can be influenced by the nature of the substituents on the benzyl group. For instance, the introduction of fluoro or trifluoromethyl substituents has been shown to increase anticonvulsant activity compared to other substituents like chloro, methoxy, or methyl groups . The effects of these substituents on the absorption spectra of spirohydantoins have been interpreted using the Hammett equation, which correlates absorption frequencies with electronic properties of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirohydantoins, such as lipophilicity, have been estimated by calculating their log P values. Some of the synthesized spirohydantoins exhibit lipophilicities comparable to the standard anticonvulsant drug Phenytoin, suggesting their potential for good bioavailability . The density functional theory (DFT) calculations provide additional structural and spectroscopic information, supporting the experimental findings and aiding in the understanding of the structure-activity relationship .
Scientific Research Applications
Antimicrobial and Detoxification Applications : A study by Ren et al. (2009) synthesized a similar N-halamine precursor and bonded it onto cotton fabrics, demonstrating its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. This suggests potential applications in antimicrobial coatings.
Treatment of Anemia : Research by Váchal et al. (2012) identified 1,3,8-Triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of prolyl hydroxylase for treating anemia, indicating their potential as pharmaceutical agents in anemia treatment.
Myelostimulating Activity : A study by Yu et al. (2018) found that 1,3,8-Triazaspiro[4.5]decane-2,4-diones showed myelostimulating activity, which could be significant for bone marrow hematopoiesis.
Supramolecular Chemistry : Simić et al. (2021) investigated the fluorination effects on spirohydantoin derivatives, providing insights into supramolecular interactions and architecture, which are crucial in material science and drug design (Simić et al., 2021).
Anticonvulsant Activity : Obniska et al. (2006) synthesized fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, finding that some compounds displayed significant anticonvulsant activity, suggesting their potential use in treating seizure disorders (Obniska et al., 2006).
Biocidal Properties : Ren et al. (2013) demonstrated that a cyclic N-halamine precursor, similar to 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, when introduced into nanofibers, exhibited strong biocidal properties against both Gram-positive and Gram-negative bacteria (Ren et al., 2013).
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c15-11-3-1-10(2-4-11)9-18-12(19)14(17-13(18)20)5-7-16-8-6-14/h1-4,16H,5-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCYJWQGOALQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)
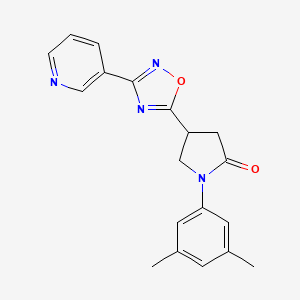
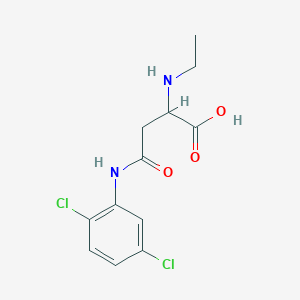

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)
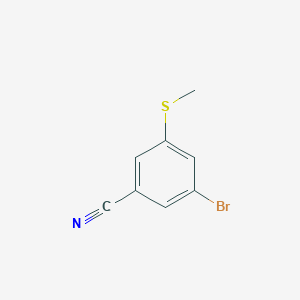
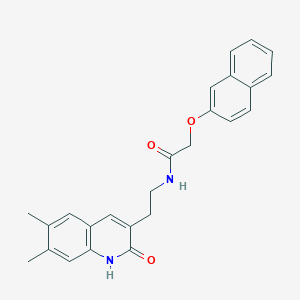
![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B3013838.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)
